molecular formula C14H21ClN2O3S B4475445 2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-(PENTAN-3-YL)BENZAMIDE

2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-(PENTAN-3-YL)BENZAMIDE

Cat. No.: B4475445
M. Wt: 332.8 g/mol
InChI Key: ZXVUHKGOPXNRKI-UHFFFAOYSA-N
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Description

2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-(PENTAN-3-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-(PENTAN-3-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Nitration: of a benzene derivative to introduce a nitro group.

    Reduction: of the nitro group to an amine.

    Chlorination: to introduce the chlorine atom at the desired position.

    Sulfonation: to attach the methanesulfonamide group.

    Amidation: to form the final benzamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-(PENTAN-3-YL)BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted benzamides, while hydrolysis would produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-(PENTAN-3-YL)BENZAMIDE could have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacological agent due to its benzamide structure.

    Biological Studies: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-(PENTAN-3-YL)BENZAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(pentan-3-yl)benzamide: Lacks the methanesulfonamide group.

    5-(N-Methylmethanesulfonamido)-N-(pentan-3-yl)benzamide: Lacks the chlorine atom.

Uniqueness

The presence of both the chlorine atom and the methanesulfonamide group in 2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-(PENTAN-3-YL)BENZAMIDE might confer unique chemical properties and biological activities compared to similar compounds. This could include differences in reactivity, solubility, and pharmacological effects.

Properties

IUPAC Name

2-chloro-5-[methyl(methylsulfonyl)amino]-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3S/c1-5-10(6-2)16-14(18)12-9-11(7-8-13(12)15)17(3)21(4,19)20/h7-10H,5-6H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVUHKGOPXNRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=C(C=CC(=C1)N(C)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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